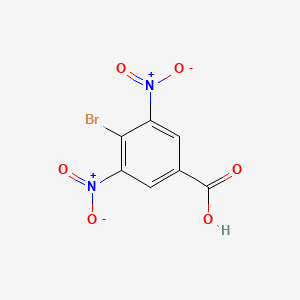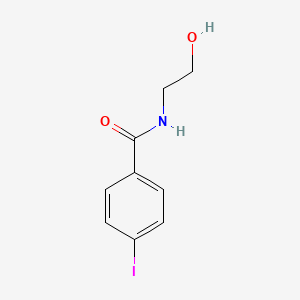![molecular formula C9H9NO4 B3145595 [(2-methoxyphenyl)carbamoyl]formic acid CAS No. 57727-23-8](/img/structure/B3145595.png)
[(2-methoxyphenyl)carbamoyl]formic acid
Descripción general
Descripción
[(2-methoxyphenyl)carbamoyl]formic acid is an organic compound with the molecular formula C9H9NO4 It is known for its unique structure, which includes a methoxy group attached to a phenyl ring, a carbamoyl group, and a formic acid moiety
Mecanismo De Acción
Target of Action
The compound (2-Methoxyphenyl)aminoacetic acid is a derivative of Glycine . Glycine is a simple, nonessential amino acid, although experimental animals show reduced growth on low-glycine diets. The average adult ingests 3 to 5 grams of glycine daily. Glycine is involved in the body’s production of DNA, phospholipids and collagen, and in the release of energy.
Mode of Action
It is particularly important in the brain stem and spinal cord, where it inhibits excitatory neurotransmission .
Biochemical Pathways
The biochemical pathways affected by (2-Methoxyphenyl)aminoacetic acid are likely to be those involving Glycine. Glycine is involved in several key metabolic pathways, including the synthesis of creatine, purines, porphyrins, and serine. It also plays a role in the regulation of gluconeogenesis, and in the maintenance of the immune and digestive systems .
Pharmacokinetics
As a small, polar molecule, it is likely to be well-absorbed from the gastrointestinal tract, widely distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Given its structural similarity to glycine, it may have similar effects, such as inhibiting excitatory neurotransmission in the central nervous system .
Action Environment
The action, efficacy, and stability of (2-Methoxyphenyl)aminoacetic acid are likely to be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the activity of many drugs can be affected by the pH of the environment, which can influence the ionization state of the drug and therefore its ability to cross cell membranes .
Análisis Bioquímico
Biochemical Properties
It is known to be a derivative of glycine , an amino acid that plays a crucial role in protein synthesis and other key biochemical processes
Cellular Effects
Preliminary research suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . More detailed studies are needed to confirm these findings and to further elucidate the cellular effects of (2-Methoxyphenyl)aminoacetic acid.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-methoxyphenyl)carbamoyl]formic acid typically involves the reaction of 2-methoxyaniline with formic acid and phosgene. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with formic acid to yield the final product. The reaction conditions usually involve maintaining a temperature range of 0-5°C to control the reactivity of phosgene and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for the safe handling of phosgene. Additionally, the use of automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(2-methoxyphenyl)carbamoyl]formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2-methoxyphenyl)carbamoyl]formic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- [(2-hydroxyphenyl)carbamoyl]formic acid
- [(2-ethoxyphenyl)carbamoyl]formic acid
- [(2-chlorophenyl)carbamoyl]formic acid
Uniqueness
[(2-methoxyphenyl)carbamoyl]formic acid is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. These properties influence its reactivity and interactions with molecular targets, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
2-(2-methoxyanilino)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-7-5-3-2-4-6(7)10-8(11)9(12)13/h2-5H,1H3,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZELSBIQGGTLAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(4-Bromophenyl)-5,6-dihydrocyclopenta-[c]pyrrole-1,3(2H,4H)-dione](/img/structure/B3145542.png)







![2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B3145617.png)


